molecular formula C19H16FN3O2 B2443603 N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide CAS No. 1251577-43-1

N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide

Cat. No.: B2443603
CAS No.: 1251577-43-1
M. Wt: 337.354
InChI Key: RGFNEBKQNRFSTF-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of fluorine and pyridazine moieties in the structure suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the fluorobenzyl group, and attachment of the pyridazine moiety. Common synthetic routes may include:

    Formation of Benzamide Core: This can be achieved by reacting a suitable benzoic acid derivative with an amine under dehydrating conditions.

    Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable nucleophile.

    Attachment of Pyridazine Moiety: The pyridazine ring can be introduced through a coupling reaction with a pyridazine derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and pyridazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles (e.g., halides, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicinal chemistry, this compound may be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activity. Its structure-activity relationship (SAR) can be explored to optimize its efficacy and safety.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers, coatings, or electronic devices. Its unique chemical properties can be leveraged to enhance the performance of these materials.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent its normal function. The molecular targets and pathways involved can be elucidated through biochemical assays, molecular modeling, and other experimental techniques.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide include other benzamides with fluorine and pyridazine moieties, such as:

  • N-(4-fluorobenzyl)-3-(pyridazin-3-yl)benzamide
  • N-(4-chlorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
  • N-(4-fluorobenzyl)-3-((5-methylpyridazin-3-yl)oxy)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-13-5-10-18(23-22-13)25-17-4-2-3-15(11-17)19(24)21-12-14-6-8-16(20)9-7-14/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFNEBKQNRFSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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